2-Cyclobutoxypyrimidine-5-carbaldehyde
Description
2-Cyclobutoxypyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a cyclobutoxy substituent at the 2-position and a carbaldehyde group at the 5-position of the heteroaromatic ring. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their versatile reactivity and structural diversity.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-cyclobutyloxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c12-6-7-4-10-9(11-5-7)13-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI Key |
YIHPGYWWLUWZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxypyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutoxy-5-bromopyrimidine with a formylating agent such as N,N-dimethylformamide dimethyl acetal. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Cyclobutoxypyrimidine-5-carboxylic acid.
Reduction: 2-Cyclobutoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutoxypyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxypyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-cyclobutoxypyrimidine-5-carbaldehyde (hypothetical) with structurally related pyrimidine derivatives:
Key Observations:
- Cyclobutoxy vs.
- Amino vs. Aldehyde Functionality: 2-Aminopyrimidine-5-carbaldehyde () exhibits higher polarity due to the amino group, favoring hydrogen bonding but reducing membrane permeability compared to aldehyde derivatives .
- Steric and Electronic Effects : Methyl and methylthio substituents () reduce steric hindrance and modulate electronic properties, impacting reactivity in cross-coupling reactions .
Biological Activity
2-Cyclobutoxypyrimidine-5-carbaldehyde is a pyrimidine derivative notable for its unique structural features, including a cyclobutyl ether group and an aldehyde functional group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₁N₂O, which includes nine carbon atoms, eleven hydrogen atoms, two nitrogen atoms, and one oxygen atom. The presence of the cyclobutyl group influences both its reactivity and biological properties.
Structural Features:
- Pyrimidine Ring: A six-membered heterocyclic aromatic compound containing two nitrogen atoms.
- Cyclobutyl Ether Group: Imparts unique reactivity patterns and may enhance biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Potential Mechanisms:
- Enzyme Interaction: The compound may inhibit specific enzymes involved in DNA synthesis and repair, contributing to its anticancer properties.
- Receptor Modulation: It may modulate receptor activities, affecting various signaling pathways within cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
- Antiviral Activity: Investigated for its ability to inhibit viral replication.
- Anti-inflammatory Effects: Potential applications in reducing inflammation through modulation of immune responses.
- Anticancer Activity: Explored as a scaffold for developing novel anticancer agents due to its ability to interact with cellular pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other pyrimidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpyrimidine-5-carbaldehyde | Methyl group at position 2 | Antiviral properties |
| 4-Aminopyrimidine | Amino group at position 4 | Anticancer activity |
| 2-Tert-butylpyrimidine-5-carbaldehyde | Tert-butyl group at position 2 | Potential enzyme inhibition |
Uniqueness: The cyclobutyl ether functionality in this compound distinguishes it from other pyrimidines, potentially imparting unique physical and chemical properties that enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Research: A study demonstrated that derivatives of this compound could inhibit tumor growth in preclinical models by targeting specific enzymes involved in cancer cell proliferation.
- Reference: Li et al., Journal Immunother Cancer, 2014.
-
Antiviral Studies: Investigations into the antiviral properties showed that the compound could inhibit viral replication mechanisms, making it a candidate for further development against viral infections.
- Reference: Zheng et al., John Hopkins School of Medicine; ITOC3 conference, 2016.
-
Inflammation Modulation: Research indicated that the compound could modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Reference: Holmgaard et al., J Exp Med, 2013.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
